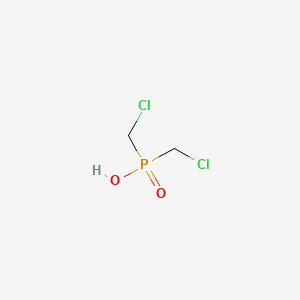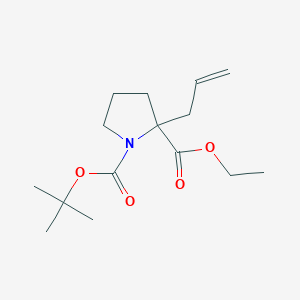
1-Tert-butyl 2-ethyl 2-allylpyrrolidine-1,2-dicarboxylate
Descripción general
Descripción
1-Tert-butyl 2-ethyl 2-allylpyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C12H21NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle This compound is known for its unique structural features, which include a tert-butyl group, an ethyl group, and an allyl group attached to the pyrrolidine ring
Métodos De Preparación
The synthesis of 1-Tert-butyl 2-ethyl 2-allylpyrrolidine-1,2-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, tert-butyl bromoacetate, ethyl bromoacetate, and allyl bromide.
Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions. The reactions are typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Synthetic Route: The synthesis involves the sequential alkylation of pyrrolidine with tert-butyl bromoacetate, ethyl bromoacetate, and allyl bromide. Each alkylation step is followed by purification to isolate the intermediate products.
Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity. This could involve the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress.
Análisis De Reacciones Químicas
1-Tert-butyl 2-ethyl 2-allylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde using oxidizing agents such as m-chloroperbenzoic acid or potassium permanganate.
Reduction: The carbonyl groups in the dicarboxylate moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl and ethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products: The major products formed from these reactions include epoxides, alcohols, and substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
1-Tert-butyl 2-ethyl 2-allylpyrrolidine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique structural features make it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Researchers investigate its potential therapeutic applications, such as its role in modulating biological pathways involved in diseases. It may be explored as a candidate for the treatment of various medical conditions.
Industry: The compound is used in the development of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications in material science and engineering.
Mecanismo De Acción
The mechanism of action of 1-Tert-butyl 2-ethyl 2-allylpyrrolidine-1,2-dicarboxylate involves its interactions with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific active sites, modulating the activity of the target molecules. The pathways involved may include signal transduction, metabolic regulation, and gene expression. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and optimizing its use in various applications.
Comparación Con Compuestos Similares
1-Tert-butyl 2-ethyl 2-allylpyrrolidine-1,2-dicarboxylate can be compared with similar compounds such as:
1-Tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate: This compound has a methyl group instead of an ethyl group, resulting in different chemical properties and reactivity.
1-Tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate:
1-Tert-butyl 2-allylpyrrolidine-1,2-dicarboxylate: This compound lacks the ethyl group, leading to variations in its reactivity and interactions with molecular targets.
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 2-prop-2-enylpyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-6-9-15(12(17)19-7-2)10-8-11-16(15)13(18)20-14(3,4)5/h6H,1,7-11H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLGSNCDWXORJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN1C(=O)OC(C)(C)C)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744513 | |
| Record name | 1-tert-Butyl 2-ethyl 2-(prop-2-en-1-yl)pyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333319-68-8 | |
| Record name | 1-tert-Butyl 2-ethyl 2-(prop-2-en-1-yl)pyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(1-propyl-1H-benzo[d]imidazol-2-yl)pentanoic acid hydrochloride](/img/structure/B3046902.png)
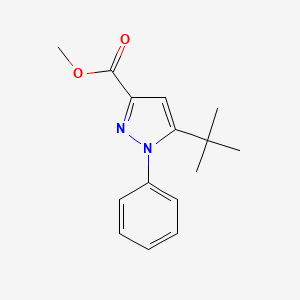
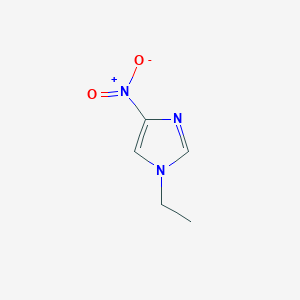
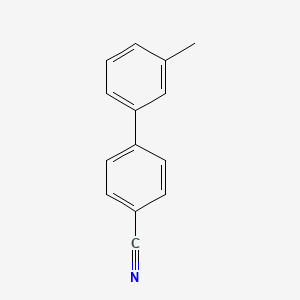
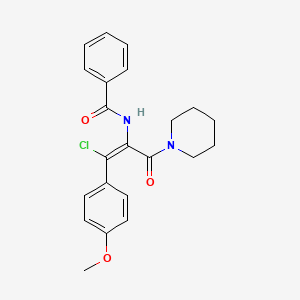
![Cyclohexanone, 4-[(phenylmethoxy)methyl]-](/img/structure/B3046910.png)
![2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B3046913.png)
![3-(3-Chlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B3046914.png)

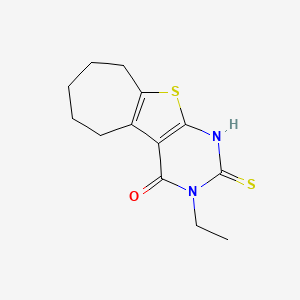
![3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3046920.png)

![N-[(4-chlorophenyl)methyl]-3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B3046923.png)
